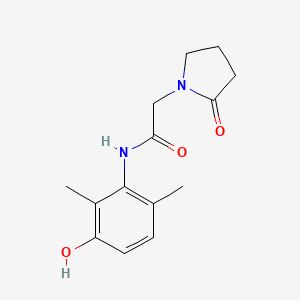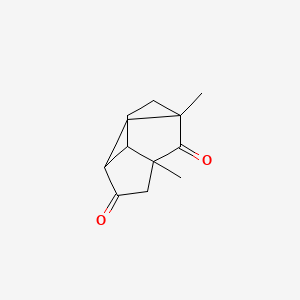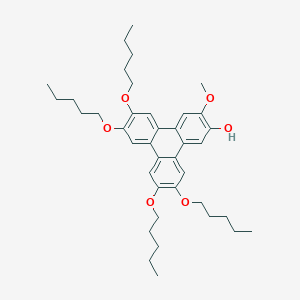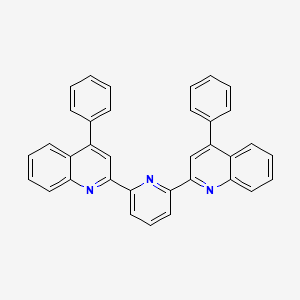
Quinoline, 2,2'-(2,6-pyridinediyl)bis[4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline core with two 4-phenyl groups attached via a 2,6-pyridinediyl linker. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Pyridine Linker: The 2,6-pyridinediyl linker is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Addition of Phenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological macromolecules, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to target specific enzymes and receptors, offering possibilities for new drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring, used in antimalarial drugs.
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Similar in having a pyridine linker but with oxazoline groups instead of quinoline.
4-Phenylquinoline: A single phenyl group attached to the quinoline ring.
Uniqueness
Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is unique due to its dual phenyl groups and pyridine linker, which provide enhanced stability and reactivity. This makes it more versatile in forming complexes and participating in diverse chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
137731-79-4 |
|---|---|
Molecular Formula |
C35H23N3 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-phenyl-2-[6-(4-phenylquinolin-2-yl)pyridin-2-yl]quinoline |
InChI |
InChI=1S/C35H23N3/c1-3-12-24(13-4-1)28-22-34(36-30-18-9-7-16-26(28)30)32-20-11-21-33(38-32)35-23-29(25-14-5-2-6-15-25)27-17-8-10-19-31(27)37-35/h1-23H |
InChI Key |
IXEYENWVSDWONT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=NC(=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
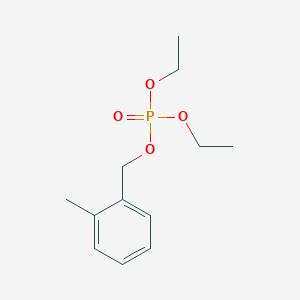

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

